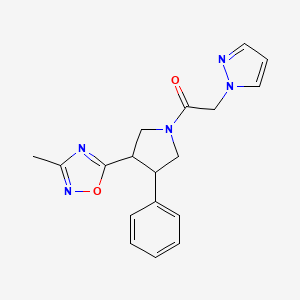
1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Contains a pyrrolidine ring.
- Incorporates a pyrazole moiety.
- Features a 3-methyl-1,2,4-oxadiazole group.
Antiviral Properties
Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral activity against various viruses, including β-coronaviruses like SARS-CoV-2. The mechanism involves inhibition of the CSNK2 kinase, which plays a critical role in viral replication. Specifically, modifications to the structure of these compounds can enhance their potency and metabolic stability while reducing solubility issues .
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with oxadiazole rings have been tested against Mycobacterium tuberculosis and demonstrated moderate to good activity. The presence of the oxadiazole moiety is crucial for this activity, as it influences the binding affinity to target proteins involved in bacterial metabolism .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole ring | Enhances antimicrobial and antiviral properties |
| Pyrrolidine moiety | Contributes to binding affinity |
| Pyrazole substituent | Modulates pharmacokinetic properties |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Screening : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit CSNK2A2. The results indicated that specific substitutions on the pyrazole ring significantly affected both potency and selectivity against viral targets .
- Antimicrobial Evaluation : In another investigation, various oxadiazole derivatives were synthesized and tested against M. tuberculosis. The findings revealed that modifications at the 5-position of the oxadiazole ring could lead to enhanced efficacy against resistant strains .
Propriétés
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-18(25-21-13)16-11-22(17(24)12-23-9-5-8-19-23)10-15(16)14-6-3-2-4-7-14/h2-9,15-16H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFUEBHRZWFAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














